molecular formula C11H8F4O3 B8002131 (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002131
M. Wt: 264.17 g/mol
InChI Key: OSWCRRHLIMNCHF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic compound with the molecular formula C({11})H({8})F({4})O({3}). It is a derivative of acetic acid and contains both fluoro and trifluoromethyl groups, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid+EthanolH2SO4(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester+Water\text{(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid+EthanolH2​SO4​​(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong base or acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid and ethanol.

    Reduction: (4-Fluoro-2-trifluoromethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is used in several scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of fluorinated materials with unique properties.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

    Analytical Chemistry: As a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to the active form. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its bioavailability and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid
  • (4-Fluoro-2-trifluoromethylphenyl)ethanol
  • (4-Fluoro-2-trifluoromethylphenyl)acetic acid

Uniqueness

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWCRRHLIMNCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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